molecular formula C9H18N2O4 B057805 tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate CAS No. 121505-93-9

tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Cat. No. B057805
M. Wt: 218.25 g/mol
InChI Key: XJVZHKXGDQXSNT-UHFFFAOYSA-N
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Description

“tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate” is a chemical compound with the molecular formula C10H20N2O4 . It’s also known as “tert-butyl 2-[methoxy(methyl)amino]-1-methyl-2-oxoethylcarbamate” and has a molecular weight of 232.28 . It’s stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O4/c1-7(8(13)12(5)15-6)11-9(14)16-10(2,3)4/h7H,1-6H3,(H,11,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 244.5±19.0 °C and a predicted density of 0.957±0.06 g/cm3 . It’s a liquid that’s colorless to light yellow .

Scientific Research Applications

It’s possible that this compound is used in a very niche area of research, or it could be a new compound that hasn’t been widely studied yet. If you have access to academic databases or scientific journals, they might have more detailed information. Alternatively, contacting the supplier or manufacturer directly could provide more specific details about its applications .

Pharmaceutical Research

This compound has been used as a reactant in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2 . These inhibitors have potential use in osteoarthritis therapy .

Method of Application

While the exact experimental procedures aren’t specified in the search results, typically, the preparation of hydantoin inhibitors involves a series of chemical reactions. The “tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate” would be used as a reactant in one or more of these reactions .

It’s possible that this compound is used in a very niche area of research, or it could be a new compound that hasn’t been widely studied yet. If you have access to academic databases or scientific journals, they might have more detailed information. Alternatively, contacting the supplier or manufacturer directly could provide more specific details about its applications .

Safety And Hazards

The compound has some safety concerns. It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

tert-butyl N-[2-[methoxy(methyl)amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)10-6-7(12)11(4)14-5/h6H2,1-5H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVZHKXGDQXSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403192
Record name tert-Butyl {2-[methoxy(methyl)amino]-2-oxoethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

CAS RN

121505-93-9
Record name tert-Butyl {2-[methoxy(methyl)amino]-2-oxoethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-N-methoxy-N-methylacetamide, 2-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 2-(tert-butoxycarbonylamino)acetic acid (800 mg, 4.57 mmol), N,O-dimethylhydroxylamine hydrochloride (535 mg, 5.48 mmol), EDCI (1.05 g, 5.48 mmol), HOBt (740 mg, 5.48 mmol) in DCM (25 mL) was added NMM (2.77 g, 27.42 mmol) at rt. The reaction mixture was stirred overnight. After the reaction was completed, DCM was evaporated in vacuo. The residue was dissolved in MeOH, filtered through a syringe filter, and then purified by reverse-phase prep HPLC to provide the desired product (705 mg, 71%) as white solid
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
535 mg
Type
reactant
Reaction Step One
Name
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
740 mg
Type
reactant
Reaction Step One
Name
Quantity
2.77 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
71%

Synthesis routes and methods II

Procedure details

2-{[(tert-Butoxy)carbonyl]amino}acetic acid (5.00 g, 28.5 mmol) was dissolved in DCM (50 mL), CDI (5.09 g, 31.4 mmol) was added and the reaction mixture was stirred for 1 h. N,O-dimethylhydroxylamine hydrochloride (3.06 g, 31.4 mmol) was added and the reaction mixture was stirred for 16 h. EtOAc (150 mL) was added and the reaction mixture was washed with 1 M aq HCl (50 mL), sat aq NaHCO3 (2×50 mL), dried (Na2SO4) and concentrated in vacuo to give the crude title compound (5.13 g, 82%) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5.09 g
Type
reactant
Reaction Step Two
Quantity
3.06 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

8.75 g (50 mmol) of BOC-glycine dissolved in 150 ml DCM and 6,95 ml (50 mmol) of TEA was added to the solution, and stirred. 17.42 g (50 mmol) BOP reagent (Richelieu Biotechnologies, QC, Canada) was added, followed a few minutes later with O,N-dimethyl-hydroxylamine hydrochloride (5.6 g, 55 mmol) and TEA (7.67 g, 55 mmol). The reaction was complete in 60 min, and the result was verified by TLC monitoring. A small amount of TEA was used to neutralize the mixture (adjust the pH to above 7.0) in order to allow the reaction to go to completion. The mixture was diluted to 500 ml with DCM. The solution was washed in turn with 3N HCl (3×100 ml), saturated NaHCO3 (3×100 ml), and brine (3×100 ml). The DCM layer was dried over MgSO4 and concentrated to obtain the crude product. Recrystallization from water afforded 5.85 g Nα -(BOC)-glycine N-methoxy-N-methylamide (m.p. 92°-95° C.). This product was dried thoroughly in vacuo over P2O5 before use in the following reaction.
Quantity
8.75 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
17.42 g
Type
reactant
Reaction Step Three
Quantity
5.6 g
Type
reactant
Reaction Step Four
[Compound]
Name
TEA
Quantity
7.67 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a solution of Boc-Gly-OH (4250 g, 24.26 mol), N,O-dimethylhydroxylamine-HCl (2839 g, 29.10 mol) and DMAP (297 g, 2.43 mol) in dichloromethane (36 L), is added triethylamine (5.54 L) at 0° C. over a period of 90 min followed by the addition of EDC hydrochloride (5674 g, 29.60 mol). The mixture is stirred at 0° C. for 1 h then warmed to room temp for 24 h. The reaction mixture is cooled to 0° C. and quenched with 1.0M HCl to pH 3 to 4, stirred at room temp for 20 min, then allowed to stand and separate. The organic phase is washed successively with 1.0M HCl (15 L), water (15.0 L) and brine (8.0 L), dried over Na2SO4 and filtered. The filtrate is concentrated under reduced pressure to provide the title compound (4985 g; 94% yield) as a white solid.
Quantity
4250 g
Type
reactant
Reaction Step One
Quantity
2839 g
Type
reactant
Reaction Step One
Quantity
5.54 L
Type
reactant
Reaction Step One
Name
Quantity
297 g
Type
catalyst
Reaction Step One
Quantity
36 L
Type
solvent
Reaction Step One
Quantity
5674 g
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods V

Procedure details

A solution containing 18.8 g of N-tert.-butoxycarbonylglycine in 180 ml of anhydrous dichloromethane was stirred under nitrogen and cooled at 0-5° C. while 11.5 g of N,O-dimethylhydroxylamine hydrochloride, 27.1 g of N-ethylmorpholine and 22.5 g of N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride were added. The mixture was allowed to warm slowly to room temperature and stirred for 16 h. The mixture was washed twice with 150 ml of 1M hydrochloric acid, and 150 ml of saturated sodium hydrogen carbonate then dried over anhydrous sodium sulphate, filtered and evaporated to give 22.5 g of N-tert.-butoxycarbonylglycine N-methyl-N-methoxyamide as a white solid which was used without further purification.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
27.1 g
Type
reactant
Reaction Step Two
Quantity
22.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
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tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
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tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
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tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
Reactant of Route 6
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tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Citations

For This Compound
23
Citations
SP Pydi, T Sobotkiewicz, R Billakanti, RP Bhullar… - Journal of Biological …, 2014 - ASBMB
In humans, the 25 bitter taste receptors (T2Rs) are activated by hundreds of structurally diverse bitter compounds. However, only five antagonists or bitter blockers are known. In this …
Number of citations: 95 www.jbc.org
SQ Tang, M Leloire, S Schneider, J Mohr… - The Journal of …, 2020 - ACS Publications
Herein, we report the diastereoselective synthesis of a 3-amino-1,2,4-oxadiazine (AOXD) scaffold. The presence of a N–O bond in the ring prevents the planar geometry of the aromatic …
Number of citations: 2 pubs.acs.org
BH Patel, AM Mason, H Patel… - The Journal of …, 2011 - ACS Publications
The synthesis of biologically active o-aminoalkyl resorcylates and related dihydroxyisoindolinones from functionalized α-amino acids without the use of phenolic protection is described. …
Number of citations: 31 pubs.acs.org
J Fujimoto, R Okamoto, N Noguchi… - Journal of Medicinal …, 2017 - ACS Publications
The discovery and optimization of Δ-5 desaturase (D5D) inhibitors are described. Investigation of the 1,3-oxazolidin-2-one scaffold was inspired by a pharmacophore model constructed …
Number of citations: 20 pubs.acs.org
SQ Tang - 2019 - theses.hal.science
Heterocycles including two adjacent nitrogen atoms were very popular in medicinal chemistry. More particularly, the five-membered ring pyrazole, as well as both six-membered rings …
Number of citations: 2 theses.hal.science
D Rescigno - 2018 - elea.unisa.it
Histone lysine methyltransferases have crucial roles in a number of biological processes and human diseases by controlling gene expression and chromatin state. Within this family, the …
Number of citations: 0 elea.unisa.it
M Mroczkiewicz, R Ostaszewski - Tetrahedron, 2009 - Elsevier
Tripeptide aldehydes, such as Z-Leu-Leu-Leu-H (MG-132), are an important class of compounds due to their biological activity. A new, general method for the synthesis of tripeptide …
Number of citations: 39 www.sciencedirect.com
AM Gatsios - 2020 - search.proquest.com
The human body is colonized by complex communities of microorganisms known as the human microbiota. These communities play an essential role in human health by modulating …
Number of citations: 0 search.proquest.com
ML Hovlid - 2014 - search.proquest.com
Virus-like particles (VLPs) are composed of multiple copies of protein subunits, which self-assemble into homogeneously sized protein nanoparticles, making them attractive platforms …
Number of citations: 2 search.proquest.com
M Buchman, EP Farney, SN Greszler… - The Journal of …, 2021 - ACS Publications
We report operationally facile methods for the synthesis of substituted dihydroisoquinolinones and tetrahydroisoquinolines from readily accessible o-bromobenzyl bromides and o-…
Number of citations: 1 pubs.acs.org

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